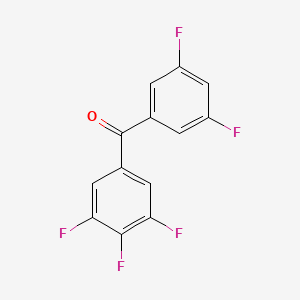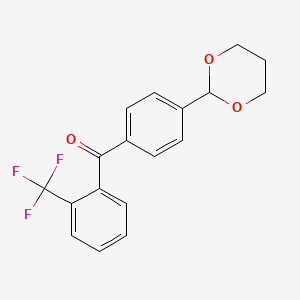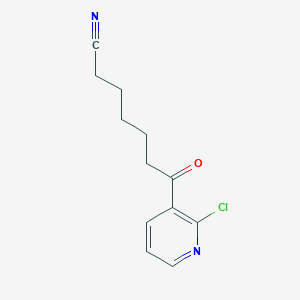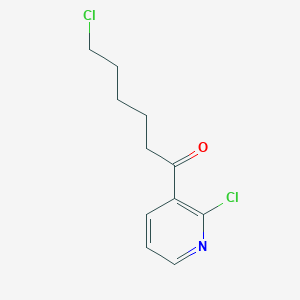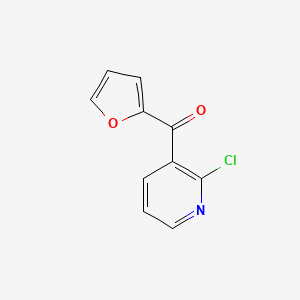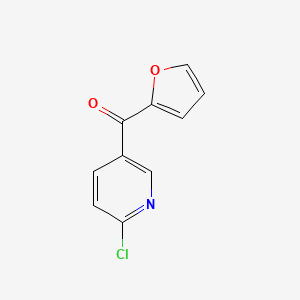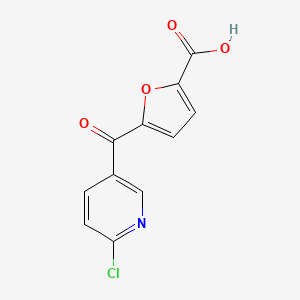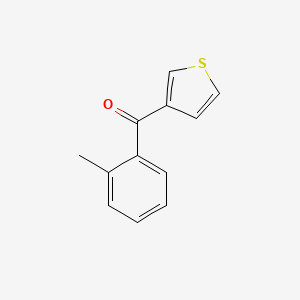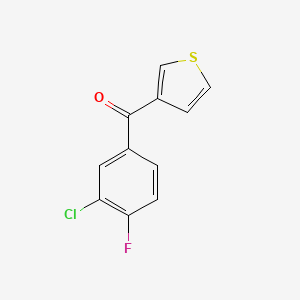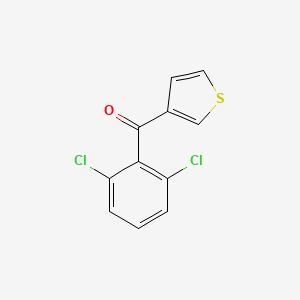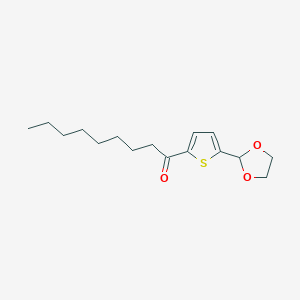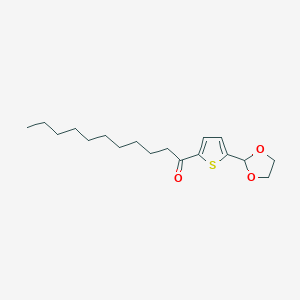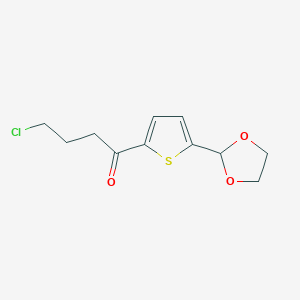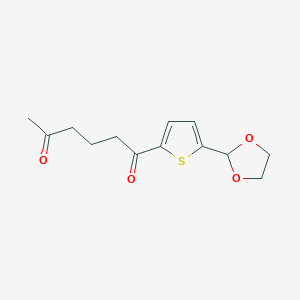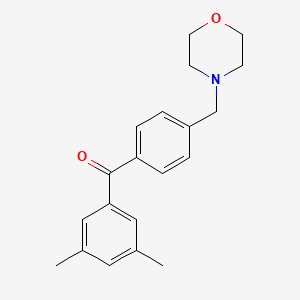
3,5-Dimethyl-4'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4’-morpholinomethyl benzophenone is a compound with the molecular formula C20H23NO2 . It is also known as Michler’s ketone, a fluorescent compound that is extensively used in various fields of research and industry due to its unique properties.
Molecular Structure Analysis
The 3,5-dimethyl-4’-morpholinomethyl benzophenone molecule contains a total of 48 bonds. There are 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dimethyl-4’-morpholinomethyl benzophenone is 309.4 g/mol. More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Photochemical Properties and Applications
Benzophenone (BP) photochemistry plays a significant role in various fields like biological chemistry, bioorganic chemistry, and material science. BP photophores, upon excitation, form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds. This leads to diverse applications such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity with water, stability in ambient light, and convenient excitation make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Polymerization Photoinitiators
The reactivity of substituted benzophenones like 3,5-Dimethyl-4'-morpholinomethyl benzophenone is crucial in polymerization processes. The efficiency of these photoinitiators, as demonstrated by the behavior of various hydroxyalkylphenylketones, is significantly influenced by the nature and position of substituents. These compounds play a pivotal role in the polymerization of materials like methyl methacrylate (MMA) and are fundamental in developing photosensitive copolymerizable systems, providing polymers with high reactivity and durability (Fouassier, Ruhlmann, Graff, Morlet‐Savary, & Wieder, 1995).
Synthesis and Structural Analysis
The study of the reaction of similar compounds to 3,5-Dimethyl-4'-morpholinomethyl benzophenone, like 2,5-dimethyl-3,4-dinitrothiophen, with secondary amines, contributes to the understanding of their structural and reactive properties. Such research helps in elucidating the crystal structure, bond lengths, and steric hindrances, crucial for the development of new chemical entities and materials (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Anticancer Drug Synthesis
Benzophenone derivatives, including those with morpholine groups, are investigated for their potential in anticancer drug synthesis. These compounds have shown significant cytotoxicity against various cancer cell lines, leading to research in synthesizing novel benzophenone analogues and evaluating their role in inhibiting neoplastic development (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Environmental Applications
Benzophenone derivatives are also significant in environmental applications. For example, the study on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins highlights the environmental-friendly methods of dealing with pollutants and protecting water resources (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Safety And Hazards
While specific safety and hazard information for 3,5-Dimethyl-4’-morpholinomethyl benzophenone is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMCWKZGFPWJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642640 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-17-7 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

